[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid
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Overview
Description
[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid is a compound with the molecular formula C13H15NO3S and a molecular weight of 265.33 g/mol . This compound is characterized by a quinoline moiety, which is a heterocyclic aromatic organic compound, and an acetic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid typically involves the condensation of quinoline derivatives with acetic acid derivatives under specific reaction conditions. One common method involves the reaction of 3,4-dihydroquinoline with ethyl bromoacetate in the presence of a base, followed by hydrolysis and cyclization to yield the desired product . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The acetic acid group can undergo nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Esters and amides of the acetic acid group.
Scientific Research Applications
[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Mechanism of Action
The mechanism of action of [2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2,4-dione: Shares the quinoline core but differs in functional groups.
Tetrahydroquinoline derivatives: Reduced forms of quinoline with different biological activities.
Quinoline N-oxide derivatives: Oxidized forms with distinct chemical properties
Uniqueness
[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid is unique due to its combination of a quinoline moiety with an acetic acid group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other quinoline derivatives .
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c15-12(8-18-9-13(16)17)14-7-3-5-10-4-1-2-6-11(10)14/h1-2,4,6H,3,5,7-9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUGHBQRVZVCHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353014 |
Source
|
Record name | BAS 02992768 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380545-88-0 |
Source
|
Record name | BAS 02992768 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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